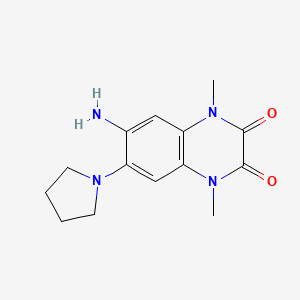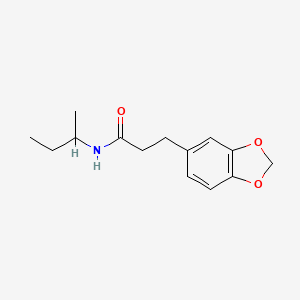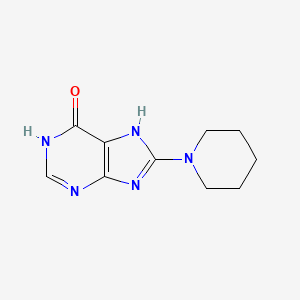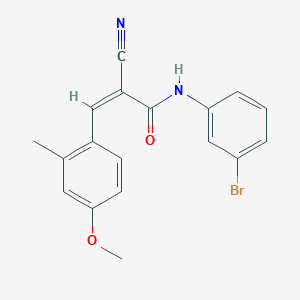![molecular formula C13H23N3OS B6000734 2-[1-isopropyl-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6000734.png)
2-[1-isopropyl-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-isopropyl-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol is a chemical compound that has been extensively researched for its potential use in scientific research. This compound is commonly referred to as "ITME" and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of ITME is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. ITME has been found to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are all important neurotransmitters involved in mood regulation and cognitive function. ITME has also been shown to interact with GABA receptors, which are involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects:
ITME has a wide range of biochemical and physiological effects. In addition to its effects on neurotransmitter systems in the brain, ITME has been found to have antioxidant properties and can help protect cells from oxidative stress. ITME has also been shown to have anti-inflammatory properties and can help reduce inflammation in the body. In animal models, ITME has been found to increase energy expenditure and improve glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ITME in lab experiments is its versatility. ITME can be used in a variety of different research applications and has been found to have a wide range of effects. However, there are also some limitations to using ITME in lab experiments. One of the main limitations is that ITME can be difficult to synthesize and purify, which can make it challenging to obtain high-quality samples for research. Additionally, more research is needed to fully understand the mechanisms of action of ITME and its potential side effects.
Zukünftige Richtungen
There are many potential future directions for research on ITME. One area of focus could be on the development of new drugs based on the structure of ITME. Another area of research could be on the development of new methods for synthesizing and purifying ITME. Additionally, more research is needed to fully understand the mechanisms of action of ITME and its potential use in the treatment of various diseases and disorders.
Conclusion:
In conclusion, 2-[1-isopropyl-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol is a chemical compound that has shown great potential for use in scientific research. It has a wide range of biochemical and physiological effects and has been studied for its potential use in the treatment of various diseases and disorders. While there are some limitations to using ITME in lab experiments, there are also many potential future directions for research that could lead to new discoveries and advancements in the field of science.
Synthesemethoden
The synthesis of ITME involves a multi-step process that begins with the reaction of 2-chloroethanol with 1,3-thiazole-2-carboxaldehyde to form a key intermediate. This intermediate is then reacted with isopropylamine and piperazine to form the final product, ITME. The purity of ITME is typically verified using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
ITME has been used in a variety of scientific research applications. One of the most promising areas of research is in the field of neuroscience. ITME has been found to have a positive effect on cognitive function and has been shown to enhance memory and learning in animal models. ITME has also been studied for its potential use in the treatment of anxiety and depression. Other areas of research include the study of ITME's effects on cardiovascular function and its potential use in the treatment of cancer.
Eigenschaften
IUPAC Name |
2-[1-propan-2-yl-4-(1,3-thiazol-2-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3OS/c1-11(2)16-6-5-15(9-12(16)3-7-17)10-13-14-4-8-18-13/h4,8,11-12,17H,3,5-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYUMKJDCMMFBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1CCO)CC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3,4-dichlorobenzamide](/img/structure/B6000651.png)

![1-{4-[(tert-butylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol](/img/structure/B6000657.png)

![ethyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6000670.png)
![5-phenyl-2-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6000673.png)
![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]cyclohexanecarboxamide](/img/structure/B6000675.png)
![1-{2-hydroxy-3-[4-methoxy-2-({[2-(2-methylphenyl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6000680.png)


![N-{4-[(benzylamino)sulfonyl]phenyl}-4-nitrobenzamide](/img/structure/B6000715.png)
![7-[(1-methylpiperidin-3-yl)carbonyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6000728.png)
![2-[4-(1H-benzimidazol-2-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6000741.png)

